3,5-Dimethyl-D-Phenylalanine
CAS No.:
Cat. No.: VC3277990
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | BJEFUMBSVAPULZ-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C |
| Canonical SMILES | CC1=CC(=CC(=C1)CC(C(=O)O)N)C |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
3,5-Dimethyl-D-Phenylalanine has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.242 g/mol . The structure consists of a carboxylic acid group and an amino group attached to the alpha carbon, with a 3,5-dimethylphenyl substituent forming the side chain. The D-configuration (R-stereochemistry) at the alpha carbon distinguishes it from the naturally occurring L-phenylalanine.
Physical Properties
Based on available data for related compounds, the following physical properties can be attributed to 3,5-Dimethyl-D-Phenylalanine:
Table 1: Physical Properties of 3,5-Dimethyl-D-Phenylalanine
These properties suggest that 3,5-Dimethyl-D-Phenylalanine is moderately lipophilic, with limited water solubility but good solubility in organic solvents. The methyl substituents increase the hydrophobicity compared to unsubstituted phenylalanine, potentially affecting its pharmacokinetic properties.
Synthesis Methods
Asymmetric Hydrogenation
One promising approach for the synthesis of D-phenylalanine derivatives is asymmetric hydrogenation, which has been applied to large-scale synthesis of substituted D-phenylalanines . This method typically involves:
-
Preparation of a dehydrophenylalanine precursor
-
Asymmetric hydrogenation using a chiral catalyst to establish the D-configuration
-
Purification to obtain the desired product
Protection-Deprotection Strategy
Another potential synthetic route could involve:
-
Protection of amino and carboxyl groups
-
Introduction of methyl groups at positions 3 and 5 of the phenyl ring
-
Stereoselective transformation to establish the D-configuration
-
Sequential deprotection steps to yield the final product
Based on the synthesis of related compounds, the following reagents and conditions might be employed:
"Treating of 1 with 4-methoxy-N-methylaniline or N-methylaniline and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) in N,N-diisopropylethylamine (DIEA) and dichloromethane afforded 2, followed by removal of tert-butyloxycarbonyl (Boc) protection resulted in the formation of free amine 3."
Challenges in Stereoselective Synthesis
The synthesis of D-amino acids presents specific challenges:
-
Achieving high stereoselectivity to obtain the pure D-isomer
-
Preventing racemization during synthesis and purification
-
Developing efficient methods for large-scale production
These challenges have been addressed for related compounds through careful selection of reaction conditions, catalysts, and purification methods, suggesting similar approaches could be effective for 3,5-Dimethyl-D-Phenylalanine synthesis.
Comparative Analysis with Structurally Related Compounds
Comparison with 3,5-Dibromo-L-Phenylalanine
Table 2: Comparative Analysis of 3,5-Dimethyl-D-Phenylalanine and 3,5-Dibromo-L-Phenylalanine
The differences in substituent properties and stereochemistry would likely result in distinct pharmacological profiles, making direct extrapolation of properties challenging but highlighting the potential value of research specifically on 3,5-Dimethyl-D-Phenylalanine.
Comparison with 3,5-Difluoro-D-Phenylalanine
Table 3: Comparative Analysis of 3,5-Dimethyl-D-Phenylalanine and 3,5-Difluoro-D-Phenylalanine
The shared D-configuration makes 3,5-Difluoro-D-Phenylalanine a particularly relevant comparison, with differences in electronic and steric properties potentially providing insights into structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume